Lithium;2-(oxetan-3-yloxy)propanoate

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Lithium;2-(oxetan-3-yloxy)propanoate is a niche oxetane building block for hypothesis-driven medicinal chemistry. The oxetane moiety may improve solubility and metabolic stability as a carbonyl/gem-dimethyl bioisostere. The lithium carboxylate handle supports novel synthetic exploration (e.g., decarboxylative coupling). Ideal for academic R&D, not large-scale use; validation is essential.

Molecular Formula C6H9LiO4
Molecular Weight 152.07
CAS No. 2260936-57-8
Cat. No. B2605674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;2-(oxetan-3-yloxy)propanoate
CAS2260936-57-8
Molecular FormulaC6H9LiO4
Molecular Weight152.07
Structural Identifiers
SMILES[Li+].CC(C(=O)[O-])OC1COC1
InChIInChI=1S/C6H10O4.Li/c1-4(6(7)8)10-5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1
InChIKeyYAYFIAWAHGOCBF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Lithium;2-(oxetan-3-yloxy)propanoate (CAS 2260936-57-8): A Specialized Oxetane Building Block


Lithium;2-(oxetan-3-yloxy)propanoate (CAS 2260936-57-8) is a lithium salt with the molecular formula C6H9LiO4, a derivative of 2-(oxetan-3-yloxy)propanoic acid . It is categorized as an organolithium compound featuring a 3-substituted oxetane ring . As an oxetane-containing building block, its core value proposition for medicinal chemistry and materials science is centered on the well-established physicochemical advantages conferred by the oxetane moiety, which can act as a metabolically stable isostere for groups like gem-dimethyl or carbonyls, and enhance aqueous solubility [1].

Critical Procurement Note: The Underscored Absence of Direct Comparative Data for Lithium;2-(oxetan-3-yloxy)propanoate (CAS 2260936-57-8)


A direct substitution with a close analog, such as Lithium;2-(oxetan-3-yl)propanoate (CAS 2309444-56-0) [1] or lithium(1+) 3-ethoxyoxetane-3-carboxylate (CAS 2694728-47-5) , cannot be justified by the current scientific literature. An exhaustive search reveals a critical evidence gap: there are no published head-to-head studies, patents, or authoritative datasets that directly and quantitatively compare Lithium;2-(oxetan-3-yloxy)propanoate against its nearest structural analogs in any specific functional assay (biological or materials science). The following sections, therefore, do not contain direct comparative data. Instead, they present the best available class-level inferences that can guide a potential user in understanding the molecule's properties relative to a hypothetical baseline, underscoring the need for bespoke experimental validation before selection.

Lithium;2-(oxetan-3-yloxy)propanoate (CAS 2260936-57-8) Selection Rationale: Analysis of Available Data and Class-Level Implications


Molecular Weight and Lipophilicity: Potential Advantages Over Oxetane-Lacking Carboxylates

The target compound has a molecular weight of 152.1 g/mol . In contrast, a structurally related analog, Lithium;2-(oxetan-3-yl)propanoate (CAS 2309444-56-0), has a molecular weight of 136.1 g/mol [1]. While direct LogD data is unavailable, the presence of the ether oxygen in the 2-(oxetan-3-yloxy)propanoate scaffold is classically associated with increased polarity and a potential reduction in lipophilicity compared to simple alkyl or cycloalkyl carboxylate lithium salts, a trend well-documented for oxetane-containing molecules [2].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Enhanced Aqueous Solubility: Class-Based Advantage Over Gem-Dimethyl Bioisosteres

Although no direct solubility data exists for Lithium;2-(oxetan-3-yloxy)propanoate, the oxetane ring is a recognized bioisostere that can significantly enhance aqueous solubility when replacing a gem-dimethyl group. This is a well-established, class-level effect. Wuitschik et al. (2010) demonstrated that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor ranging from 4 to more than 4000 [1].

Drug Discovery Physicochemical Profiling ADME

Improved Metabolic Stability: Class-Based Advantage Over Carbonyl Bioisosteres

The oxetane ring is also recognized for its potential to improve metabolic stability when used as a surrogate for a carbonyl group. In a specific example from Burkhard et al. (2013), an imide C═O to oxetane swap on a thalidomide template yielded an analog with a clear differentiation in human plasma stability [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Lack of Direct Performance Data in Polymer Electrolytes

Literature on oxetane-based solid polymer electrolytes (SPEs) for lithium-ion batteries is available, showing that optimized systems can achieve ionic conductivities of 1.3 mS/cm at 80°C [1]. However, there are no published studies that specifically evaluate Lithium;2-(oxetan-3-yloxy)propanoate as a component, additive, or monomer in any electrolyte system.

Solid Polymer Electrolytes Lithium-Ion Batteries Materials Science

Recommended Use Cases for Lithium;2-(oxetan-3-yloxy)propanoate (CAS 2260936-57-8) Based on Best Available Evidence


Medicinal Chemistry: Exploration of Oxetane-Containing Building Blocks for Property Optimization

The primary and most justified use case for Lithium;2-(oxetan-3-yloxy)propanoate is in medicinal chemistry. Researchers can utilize it as a building block to explore the effects of the oxetane moiety on the physicochemical properties of a lead compound, such as solubility and metabolic stability. This is a hypothesis-driven application based on the class-level evidence that oxetanes can act as effective bioisosteres for gem-dimethyl or carbonyl groups [1].

Organic Synthesis: A Unique Scaffold for Developing Novel Synthetic Methodologies

As a 3-substituted oxetane with a lithium carboxylate handle, this compound offers a unique and relatively underexplored scaffold for synthetic chemists. It can serve as a substrate for developing new reactions, such as decarboxylative cross-couplings or ring-opening functionalizations . Its selection over other oxetane analogs would be based on the specific steric and electronic properties conferred by the 2-(oxetan-3-yloxy)propanoate arrangement, which may lead to different reactivity profiles.

Materials Science: Preliminary Screening as a Potential Electrolyte Additive or Monomer

While no direct performance data exists for Lithium;2-(oxetan-3-yloxy)propanoate in battery applications, its structure suggests potential as an electrolyte additive or a monomer for solid polymer electrolytes [2]. This application is speculative but is supported by the broader class of oxetane-based materials. A researcher would select this compound for a small-scale, exploratory screening study, not for an optimized system.

Procurement for Academic or Exploratory Research

Given the lack of established, quantitative differentiation, the compound is best suited for academic or early-stage exploratory research projects where the primary goal is to characterize a novel chemical entity or investigate its potential in a new context. Procurement for any larger-scale or commercial application is not supported by the current evidence base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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